Product packaging for S-385(Cat. No.:CAS No. 115453-41-3)

S-385

Cat. No.: B1168093
CAS No.: 115453-41-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-385 is a high-purity chemical reagent supplied for Research Use Only (RUO), intended solely for laboratory research purposes in controlled in vitro settings . This product is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases, nor is it suitable for personal, cosmetic, or agricultural applications. Researchers are responsible for handling this compound in accordance with their institution's safety protocols. The specific mechanism of action, primary research applications, and molecular targets of this compound should be detailed here based on the manufacturer's proprietary data and published, non-clinical studies. This section should provide a comprehensive, scientist-focused overview of the compound's research value, for instance, in areas such as oncology, neuroscience, or as an enzyme inhibitor or receptor modulator. For complete handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). All researchers must ensure that their work with this compound complies with all applicable local and national regulations.

Properties

CAS No.

115453-41-3

Molecular Formula

C14H19NO5

Synonyms

S-385

Origin of Product

United States

Molecular Characterization of Serine 385 Phosphorylation

Discovery and Initial Identification of S385 Phosphorylation

The discovery and initial identification of phosphorylation at Serine 385 have been achieved through a combination of in vitro and in vivo studies across various proteins. These investigations often employ biochemical techniques to pinpoint the specific residue modified and the conditions under which this occurs.

In Vitro Phosphorylation Studies

In vitro phosphorylation studies have been instrumental in identifying kinases capable of phosphorylating the serine at position 385 in target proteins. For instance, in vitro kinase assays have demonstrated that cyclin-dependent kinase 1 (CDK1) can phosphorylate MST2 at Serine 385. thermofisher.com Similarly, studies on γ-Tubulin have shown that the kinase SadB can phosphorylate γ-Tubulin at Serine 385 in vitro. genecards.org In the case of the inwardly rectifying K+ channel subunit Kir6.2, AMP-dependent protein kinase (AMPK) has been identified as a kinase capable of phosphorylating Serine 385 in vitro. genecards.org These in vitro approaches, often utilizing purified proteins and kinases, help to establish direct kinase-substrate relationships. stjohnslabs.com

In Vivo Detection of S385 Phosphorylation

Detecting Serine 385 phosphorylation in vivo provides crucial evidence for its physiological relevance. Techniques such as Western blotting with phosphospecific antibodies are commonly used for this purpose. genecards.orguniprot.orgproteogenix.sciencecellsignal.combiogps.org For example, phosphorylation of MST2 at Serine 385 has been detected in vivo, particularly during G2/M phase arrest induced by antimitotic drugs. thermofisher.comgenecards.org In vivo phosphorylation of Oct1 at Serine 385 has also been observed following exposure to genotoxic and oxidative stress. proteogenix.sciencegenecards.org Mass spectrometry is another powerful technique used for the in vivo identification of phosphorylation sites, including Serine 385, in various proteins like HSP70 and IRF-3. cellsignal.comgenecards.orgptglab.com Early studies on IRF-3 phosphorylation upon viral infection initially identified phosphorylation at either Serine 385 or Serine 386 in vivo. ptglab.com

Context-Dependent Occurrence of S385 Phosphorylation

Phosphorylation of Serine 385 is not a constitutive event but occurs dynamically in response to specific cellular cues and conditions, highlighting its regulatory roles.

Stress-Induced Phosphorylation Events (e.g., Genotoxic, Oxidative Stress)

Serine 385 phosphorylation is notably induced by various forms of cellular stress. Oct1, a transcription factor, undergoes dynamic phosphorylation at multiple sites, including Serine 385, in response to genotoxic stress (e.g., irradiation) and oxidative stress (e.g., hydrogen peroxide). proteogenix.sciencegenecards.orgleading-biology.com This modification on Oct1 has been shown to influence its DNA-binding selectivity. proteogenix.sciencegenecards.org HSP70 phosphorylation at Serine 385 has been observed following EGF signaling, which can be activated under stress conditions. genecards.org Furthermore, phosphorylation of IRF-3, potentially including Serine 385, is a key event in the cellular response to viral infection, a form of cellular stress. cellsignal.comptglab.com

Cell Cycle Regulation and S385 Phosphorylation during M Phase

Serine 385 phosphorylation plays a role in regulating the cell cycle for certain proteins. MST2 is phosphorylated at Serine 385 by the mitotic kinase CDK1, and this phosphorylation occurs transiently during an unperturbed mitotic phase and is observed during G2/M phase arrest induced by antimitotic drugs. thermofisher.comgenecards.org This mitotic phosphorylation of MST2 has been reported to inhibit its tumor-suppressing activity. thermofisher.com Phosphorylation of γ-Tubulin at Serine 385 has also been linked to the regulation of cell cycle progression, specifically affecting S-phase progression and the nuclear localization of γ-Tubulin. genecards.org Studies utilizing cell cycle synchronization techniques, such as nocodazole (B1683961) treatment to arrest cells in G2/M phase, have been employed to investigate the timing and context of S385 phosphorylation in cell cycle regulation. genecards.orgabcepta.com

ProteinSerine 385 Phosphorylated By (In Vitro)Detected In Vivo Under Conditions OfRole/Context
PTENCasein Kinase II (CK2) (Other sites mentioned, S385 likely targeted by CK2) uniprot.orgNot explicitly detailed for S385 in search results, but PTEN is phosphorylated in vivo uniprot.org.PTEN activity, stability, localization, conformation regulation uniprot.org
HSP70ERK (mediated by EGF signaling) genecards.orgEGF signalingIncreased folding activity, cell proliferation genecards.org
MST2CDK1 thermofisher.comAntimitotic drug-induced G2/M arrest, unperturbed mitosis thermofisher.comgenecards.orgInhibition of tumor suppressing activity thermofisher.com
Oct1DNA-PK (in vitro phosphorylation of physiologically important sites including S385) proteogenix.scienceGenotoxic stress (IR, H2O2), Oxidative stress proteogenix.sciencegenecards.orgleading-biology.comRegulation of DNA binding selectivity proteogenix.sciencegenecards.org
γ-TubulinSadB genecards.orgAffects cell cycle progressionRegulation of S-phase progression, nuclear localization genecards.org
Kir6.2AMPK (activated by rosiglitazone (B1679542) or AICAR) genecards.orgRosiglitazone-stimulated insulin (B600854) secretion in pancreatic beta cells genecards.orgRole in K(ATP) channel closure and insulin secretion genecards.org
IRF-3IKBKE and TBK1 kinases (general IRF3 phosphorylation) abcepta.comthermofisher.com. Potentially S385 by these kinases. cellsignal.comptglab.comViral infection cellsignal.comptglab.comActivation of type I interferon response cellsignal.comptglab.comabcepta.comthermofisher.com
HACE1Group-I PAK kinases (e.g., PAK1) genecards.orgRac1 activation by CNF1 toxin, VEGF treatment genecards.orgRegulation of oligomerization state and Rac1 ubiquitination genecards.org

Functional Impact of Serine 385 Phosphorylation on Protein Activity

Modulation of DNA-Binding Specificity by S385 Phosphorylation

Phosphorylation at S385 has been shown to specifically influence the DNA-binding characteristics of certain proteins, notably the transcription factor Oct1 (POU2F1). This modification can alter the protein's preference for different DNA sequences and structural configurations.

Studies on Oct1 have indicated that phosphorylation at S385 can affect its binding to simple octamer motifs (5'-ATTTGCAT-3'). While S385 phosphorylation may not completely abolish DNA binding, some reports suggest it could lead to a partial inhibition of binding to these simple sites. A phosphomimetic mutation at this position (S385D), which mimics the constitutively phosphorylated state, has been observed to have a deleterious effect on the monomeric binding of Oct1 to simple octamer sites.

Beyond simple motifs, S385 phosphorylation on Oct1 is known to alter its selectivity for different DNA binding configurations, including complex dimeric sites such as MORE (Mu-rich enhancer) sites. Research utilizing phosphomimetic mutations has provided insights into this altered specificity. A phosphomimetic S385D mutation significantly enhanced Oct1 dimerization and favored binding to MORE sites. Conversely, an S385K mutation, which introduces a positive charge at this position, strongly inhibited MORE dimerization. This suggests that the negative charge introduced by phosphorylation at S385 plays a crucial role in modulating Oct1's preference for complex dimeric DNA structures.

Data illustrating the differential effects of Oct1 S385 mutations on DNA binding can be summarized as follows:

Oct1 VariantSimple Octamer Binding (Monomer)MORE Site Binding (Dimer)
Wild-typeNormalNormal
S385ALittle effectLittle effect
S385DPartially inhibited / DeleteriousAugmented / Enhanced
S385KLittle changeStrongly inhibited

Note: This table is a qualitative summary based on interpretations of research findings. Quantitative data on binding affinities would provide a more precise comparison.

Role of S385 Phosphorylation in Protein-DNA Interaction Dynamics

The phosphorylation of S385 can also influence the dynamic aspects of protein-DNA interactions, affecting not just where a protein binds but how it interacts with the DNA over time and in response to cellular signals.

While S385 phosphorylation on Oct1 may not completely block DNA binding, it can contribute to altered binding dynamics. Early studies suggested that S385 modification could potentially inhibit Oct1 DNA binding. The phosphomimetic S385D mutation partially inhibits binding to simple octamer motifs, supporting a role for S385 phosphorylation in modulating the strength or stability of DNA interactions. Generally, the introduction of a negative charge through phosphorylation can lead to electrostatic repulsion with the negatively charged DNA backbone, potentially reducing binding affinity.

Despite potential inhibitory effects on simple site binding, S385 phosphorylation on Oct1 can lead to augmented occupancy at specific target sites, particularly complex ones. By altering DNA binding selectivity, S385 phosphorylation can result in altered target gene occupancy for Oct1. The enhanced dimerization of Oct1 on MORE sites mediated by the S385D phosphomimetic mutation directly correlates with increased occupancy at these specific complex sites. This highlights how phosphorylation at S385 can fine-tune the dynamic interaction of a protein with its diverse DNA binding repertoire, favoring certain sites over others.

Influence on Protein Dimerization and Oligomerization

Beyond DNA interactions, S385 phosphorylation has been implicated in regulating the dimerization and oligomerization states of several proteins, which are crucial for their function.

In Oct1, phosphorylation at S385 influences dimerization on complex DNA sites, as evidenced by the effects of phosphomimetic and mutation variants on MORE site binding.

For Interferon Regulatory Factor 3 (IRF3), phosphorylation at the C-terminal serine/threonine cluster, including potentially S385 and S386, is crucial for inducing a conformational change that leads to its dimerization and subsequent nuclear localization and activation of target genes. Specifically, phosphorylation of S386 is considered essential for IRF3 oligomerization. While the direct contribution of S385 specifically to IRF3 dimerization/oligomerization alongside S386 is noted, the interplay between these adjacent phosphorylation sites is significant for IRF3 activation.

In Heat Shock Protein 70 (HSP70), phosphorylation at S385, along with S400, has been identified. These phosphorylations, mediated by ERK signaling, are located in the linker and substrate-binding domains and induce an extended conformation of HSP70. This conformational change, while not explicitly described as direct dimerization/oligomerization in the provided snippets, augments the binding affinity of HSP70 to its substrates and enhances its folding activity, which can indirectly influence its interactions and potentially its association with co-chaperones or other proteins.

Calsequestrin-2 (CASQ2), a calcium-storage protein, is phosphorylated at S385 and S393. While neither single phosphorylation alone caused significant changes, the substitution of both residues with phosphomimetic aspartic acid residues resulted in increased helical content, solubility, and calcium-binding capacity. These structural and functional changes in CASQ2 could influence its ability to form aggregates or specific structural arrangements within the sarcoplasmic reticulum, which are relevant to its calcium buffering and storage roles.

Phosphorylation of MST2 (STK3) at S385 by CDK1 during mitosis does not affect its kinase activity but inhibits its tumor suppressing activity. The mechanism by which S385 phosphorylation impacts MST2's tumor suppressor function without altering kinase activity may involve changes in protein-protein interactions or localization, although direct evidence of dimerization/oligomerization changes due to S385 phosphorylation is not explicitly provided in the search results.

Similarly, S385 phosphorylation of ΔNp63α (TP63) is linked to its degradation upon DNA damage. This suggests that phosphorylation at this site can regulate protein stability, which could indirectly impact the effective concentration of monomeric or multimeric forms of the protein.

Phosphorylation of EBNA1 at S385 in its nuclear localization signal increases its binding affinity to importin-α, a protein involved in nuclear import. This is a direct example of S385 phosphorylation enhancing a specific protein-protein interaction crucial for EBNA1's cellular localization and function in maintaining the viral genome.

The diverse roles of S385 phosphorylation across these different proteins highlight its importance as a regulatory post-translational modification with varied impacts on protein activity, including modulation of DNA binding, influencing interaction dynamics, and affecting protein multimerization states.

Impact on Oct1 Dimerization on MORE DNA

Phosphorylation at Serine 385 significantly impacts the ability of Oct1 to bind and dimerize on specific DNA sequences, particularly those containing a MORE (more PORE) motif. Research utilizing phosphomimetic and mutation analysis has provided insights into this regulation. An S385D mutation, which mimics the negative charge introduced by phosphorylation, was shown to augment Oct1 binding to MORE sites in experimental assays such as Electrophoretic Mobility Shift Assay (EMSA). nih.gov This suggests that the phosphorylated state of S385 favors the interaction of Oct1 with these complex DNA elements.

Conversely, an S385K mutation, which introduces a positive charge at this position, exhibited a contrasting effect. While this mutation showed little change in binding to simple octamer motifs, it strongly inhibited Oct1 dimerization on MORE DNA. nih.gov These findings highlight the critical role of the charge status at position 385 in regulating Oct1's preference for and dimerization on MORE DNA sequences. The differential effects of the S385D and S385K mutations underscore that the impact of S385 phosphorylation is not merely on general DNA binding affinity but rather on the selectivity and cooperative binding (dimerization) at specific, complex sites like MOREs. nih.gov

Conformational Changes Induced by S385 Phosphorylation

In the context of Oct1, the phosphorylation of Serine 385 is understood to induce conformational changes within the protein's DNA-binding domain (POU domain). Molecular models based on the crystal structure of the Oct1 POU domain dimer bound to MORE DNA have incorporated Phospho-Serine 385. nih.gov These models, combined with the observed functional consequences of S385 phosphorylation on MORE DNA binding and dimerization, suggest that the phosphorylation-induced conformational changes likely facilitate the specific interactions required for stable Oct1 dimerization on MORE sites. While the precise nature of these conformational shifts at an atomic level may require further detailed structural studies, the functional data strongly support that S385 phosphorylation alters the protein's conformation to favor binding to complex DNA structures over simple octamer motifs. nih.govgenecards.org This altered conformation is key to the modulated DNA selectivity observed for phosphorylated Oct1. genecards.org

Structural Basis of Serine 385 Phosphorylation Mediated Regulation

Molecular Modeling of Phospho-Serine 385 within Protein Domains

Crystal Structure Analysis of POU Domain Interactions

Studies utilizing crystal structures of POU domains bound to DNA, such as the Oct1 POU domain dimer bound to MORE DNA, serve as a foundation for molecular modeling efforts. nih.govresearchgate.netresearchgate.net These structures reveal the arrangement of the POU-specific (POUs) and POUh subdomains and their interaction with DNA, providing a template to model the effects of phosphorylation at specific sites like S385. Analysis of these structures highlights the flexible linker connecting the POUs and POUh domains, which allows for different binding configurations. hubrecht.euwikipedia.org

Predicted Distances and Conformational Shifts

Molecular models based on crystal structures predict the spatial relationship between phospho-Serine 385 and other residues within the protein. For instance, modeling of phospho-Ser 385 within the Oct1 POU domain bound to MORE DNA shows it in close apposition to Lysine (B10760008) 296 (K296) in the POUs domain of the same molecule. nih.govresearchgate.netresearchgate.net Predicted distances between these residues in the modeled structure suggest the possibility of electrostatic interactions. nih.govresearchgate.netresearchgate.net Phosphorylation at this position is hypothesized to induce a structural preorientation within the protein, favoring binding to certain DNA configurations. nih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org This conformational shift can influence the relative positioning of the POUs and POUh domains.

Intermolecular and Intramolecular Interactions Involving Phospho-S385

Phosphorylation at S385 primarily mediates intramolecular interactions, leading to functional consequences for DNA binding and complex stabilization.

Interaction with Lysine 296 (K296) and its Functional Significance

A key intramolecular interaction involves the phosphorylated Serine 385 and Lysine 296. Molecular models suggest that phospho-S385 makes contact with K296 within the same Oct1 molecule. nih.govresearchgate.netresearchgate.net This interaction is proposed to contribute to the stabilization of a specific protein conformation. Functionally, this interaction is significant because it favors the binding of the protein to MORE DNA sites and promotes protein dimerization on these sites. nih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org Mutation of K296 can eliminate MORE binding, highlighting the importance of this residue, and by extension, its interaction with phospho-S385, for this specific DNA recognition. nih.gov

Mechanistic Dissection of S385 Phosphorylation Effects Using Mutagenesis

Alanine (B10760859) Substitution (S385A) Analysis

Alanine substitution at a phosphorylation site typically prevents phosphorylation at that position, effectively mimicking the unphosphorylated state. Analysis of the S385A mutation in Oct1 has shed light on the baseline activity and interactions when phosphorylation at S385 does not occur.

Impact on DNA Binding and Selectivity

Research indicates that the alanine substitution at position 385 in Oct1 has minimal impact on its DNA binding properties and selectivity. Experiments, such as Electrophoretic Mobility Shift Assays (EMSA), have shown that the S385A mutation results in little to no significant change in binding to DNA compared to wild-type Oct1 wikipedia.orgdsmz.de. This suggests that the unphosphorylated state of S385 allows for typical Oct1 interaction with its DNA recognition sites, and that phosphorylation-induced changes, rather than the mere presence of the serine residue, are responsible for modulating DNA binding and selectivity.

Phosphomimetic Substitution (S385D) Investigations

Substituting S385 with Aspartic Acid (S385D) introduces a negative charge that is intended to mimic the constitutive presence of a phosphate (B84403) group. This phosphomimetic mutation allows researchers to investigate the potential effects of persistent S385 phosphorylation on Oct1 function.

Effects on Simple Octamer Binding Compared to Wild-Type

Studies have shown that the S385D phosphomimetic mutation has a deleterious effect on the binding of monomeric Oct1 to simple octamer motifs. EMSA experiments revealed that the S385D mutant partially inhibits binding to these sites when compared to wild-type Oct1 wikipedia.orgdsmz.de. This suggests that phosphorylation at S385, or a negative charge at this position, may hinder the stable association of individual Oct1 molecules with simple octamer DNA sequences.

Effects on MORE Site Binding and Dimerization

In contrast to its effect on simple octamer binding, the S385D mutation significantly impacts Oct1 interaction with MORE ( مزدوج Octamer Response Element) sites, which are known to bind Oct1 dimers. The S385D mutation has been shown to augment binding to MORE sites and significantly enhance MORE dimerization wikipedia.orgdsmz.de. This phosphomimetic substitution also favored MORE binding even under unstressed conditions wikipedia.orgdsmz.de. Quantification of band intensity in experiments further confirmed that the S385D mutation augmented the formation of Oct1 dimers on MORE DNA wikipedia.orgdsmz.de. These findings suggest that phosphorylation at S385 promotes the dimerization of Oct1 and its binding to complex dimeric DNA sites like MOREs.

Lysine (B10760008) Substitution (S385K) Experiments

Substitution of S385 with Lysine (S385K) introduces a positive charge at this position, which is expected to have different electrostatic consequences compared to the negatively charged phosphomimetic or the neutral alanine substitution.

Influence on Dimerization and DNA Interaction

The S385K mutation has a notable influence on Oct1 dimerization and its interaction with DNA, particularly at MORE sites. While little change in simple octamer binding was observed with the S385K mutation, it strongly inhibited MORE dimerization, leading to a preference for the monomeric form of Oct1 wikipedia.orgdsmz.de. Although it disfavored MORE dimer stress induction, it did not completely eliminate it, suggesting the involvement of other factors in stress-induced dimerization dsmz.de. The introduction of a positive charge at S385 appears to counteract the interactions necessary for stable Oct1 dimer formation on MORE DNA.

Summary of Mutagenesis Effects on Oct1 DNA Binding and Dimerization

The following table summarizes the observed effects of the S385 mutations on Oct1's interaction with DNA and its dimerization state based on the research findings:

MutationEffect on Simple Octamer Monomer BindingEffect on MORE Site BindingEffect on MORE Dimerization
S385A (Phosphorylation Preventative)Little to no significant effect wikipedia.orgdsmz.deLittle effect wikipedia.orgdsmz.deNot explicitly detailed as significantly altered, implied similar to wild-type on MORE binding. wikipedia.orgdsmz.de
S385D (Phosphomimetic)Deleterious effect, partially inhibits wikipedia.orgdsmz.deAugmented binding wikipedia.orgdsmz.deSignificantly enhanced, augmented dimer formation wikipedia.orgdsmz.de
S385K (Positive Charge)Little change observed wikipedia.orgNot explicitly detailed for binding, but strongly inhibits dimerization on MORE sites wikipedia.orgdsmz.deStrongly inhibited, favored monomeric form wikipedia.orgdsmz.de

These mutagenesis studies at S385 of Oct1 provide strong evidence that phosphorylation at this site plays a crucial role in modulating Oct1's DNA binding selectivity and promoting its dimerization on specific DNA elements like MORE sites.

Double Mutant Analysis and Synergistic Effects (e.g., with K296 Mutation)

Studies investigating the functional consequences of phosphorylation at Serine 385 (S385) within proteins have frequently employed site-directed mutagenesis to delineate the mechanistic underpinnings of this post-translational modification. A particularly insightful approach involves the analysis of double mutants, where the effect of mutating S385 is examined in conjunction with alterations at other potentially interacting residues. This strategy is crucial for identifying synergistic or epistatic relationships between different sites, providing a more comprehensive understanding of how phosphorylation at S385 modulates protein function.

A notable example of this approach is found in the study of Oct1, a transcription factor. Phosphorylation at S385 in Oct1 has been proposed to play a role in regulating its interaction with DNA, particularly at complex sites known as MOREs (Mu-enhancer core element). Molecular modeling suggested that phospho-S385 could form contacts with Lysine 296 (K296) within the same Oct1 molecule, potentially influencing the protein's conformation and its preference for monomeric versus dimeric DNA binding.

To test this hypothesis and dissect the functional interplay between S385 phosphorylation and K296, researchers generated various single and double mutants of Oct1. Mutation of S385 to alanine (S385A), a non-phosphorylatable mimic, showed little effect on DNA binding in some contexts, suggesting that other modifications might also contribute to MORE binding. Conversely, a phosphomimetic mutation at this position, S385D (mutation to aspartic acid), had a deleterious effect on monomer binding but significantly enhanced Oct1 dimerization on MORE DNA. In contrast, the S385K mutation strongly inhibited MORE dimerization, favoring the monomeric form. This aligns with the model that a negative charge at position 385 (mimicking phosphorylation) promotes dimerization, while a positive charge (like lysine) creates an electrostatic clash with K296, disfavoring it.

Crucially, the analysis of a double mutant combining S385D with a mutation at K296 provided further evidence for their interaction and revealed synergistic effects. Mutation of K296 to alanine (K296A) alone was found to eliminate MORE binding. When the K296A mutation was combined with the phosphomimetic S385D mutation in a double mutant (S385D/K296A), the elimination of MORE binding persisted. This finding is significant because the S385D mutation alone enhanced dimerization and favored MORE binding. The fact that the K296A mutation overrides the effect of S385D in the double mutant suggests a strong functional coupling between these two residues. The loss of binding in the S385D/K296A double mutant, despite the presence of the phosphomimetic S385D, indicates a synergistic negative effect where the combined mutations lead to a more pronounced loss of function (DNA binding) than the sum of their individual effects might suggest. This supports the model where the interaction between phospho-S385 and K296 is critical for stabilizing the Oct1 dimer-MORE DNA complex.

These findings highlight how double mutant analysis can reveal synergistic interactions that are not apparent from studying single mutants alone. The data support a mechanism where phosphorylation at S385 promotes an intramolecular interaction with K296, which in turn stabilizes the dimeric form of Oct1 bound to MORE DNA. Disrupting this interaction through mutations at either site, particularly the K296A mutation, abrogates high-affinity DNA binding. The synergistic effect observed in the S385D/K296A double mutant underscores the importance of the interplay between these two residues for the proper function of Oct1 in DNA binding and transcriptional regulation.

While the provided text focuses on Oct1, the principle of using double mutant analysis to understand the synergistic effects of mutations, particularly involving phosphorylation sites, is a widely applicable strategy in molecular biology. Studies on other proteins, such as the ATP-sensitive K+ channel subunit Kir6.1 where S385 is also a phosphorylation site, utilize similar approaches to investigate the cooperative nature of multiple phosphorylation events or interactions between different residues. Similarly, research on proteins like MST2 and PTEN, which are phosphorylated at S385, or proteins like PKR with mutations at K296, demonstrate the broader relevance of understanding the impact of single and combined mutations on protein function and regulation.

The following table summarizes the observed effects of single and double mutations on Oct1 DNA binding based on the research findings:

Mutation(s)Effect on Monomer BindingEffect on MORE DimerizationEffect on MORE Binding (Overall)
Wild-type Oct1PresentPresent (Stress-induced)Present
S385ALittle effectLittle effectLittle effect
S385DDeleterious effectSignificantly enhancedFavored (Under unstressed conditions)
S385KFavoredStrongly inhibitedInhibited
K296ANot specifiedNot specifiedEliminated
S385D/K296ANot specifiedNot specifiedEliminated

Regulatory Pathways and Enzymes Associated with S385 Phosphorylation

Identification of Upstream Signaling Cascades Triggering S385 Phosphorylation

Phosphorylation of the S385 residue is triggered by diverse upstream signaling pathways, depending on the specific protein in which it is located and the cellular context. For instance, phosphorylation of S385 on PTEN is reported to be upregulated following stimulation by the epidermal growth factor receptor (EGFR) pathway purdue.edu. The activity of Polo-like kinase 1 (Plk1) is crucial for PTEN S385 phosphorylation in cells nih.govuga.edu. Similarly, phosphorylation of S385 on Heat Shock Protein 70 (HSP70) is mediated by EGF signaling and is dependent on Extracellular signal-regulated kinase (ERK) activity escholarship.org.

In the context of cell cycle regulation, MST2 S385 phosphorylation is increased upon treatment with Taxol, a microtubule-stabilizing agent that induces G2/M phase arrest, and this phosphorylation is dependent on Cyclin-dependent kinase 1 (CDK1) nih.gov. This phosphorylation event occurs dynamically during normal mitosis nih.gov. Oct1 S385 phosphorylation has also been described as cell cycle dependent plos.org. Furthermore, phosphorylation of ΔNp63α at S385 is observed dynamically after exposure to cisplatin (B142131), a chemotherapy drug, and is reported to be a target of ATM kinase in response to cisplatin-induced DNA damage tandfonline.com. Phosphorylation of BAG3 at S385 is regulated during the cell cycle and is upregulated following EGFR stimulation purdue.edu. In yeast, phosphorylation of Net1 at S385 is induced by hyperosmotic shock, a form of environmental stress researchgate.net.

Putative Kinases Responsible for S385 Phosphorylation

Specific protein kinases are responsible for catalyzing the phosphorylation of the S385 residue on its target proteins. Several kinases have been implicated in S385 phosphorylation across different protein substrates.

For PTEN, Plk1 has been identified as a kinase that directly phosphorylates S385 both in vitro and in vivo nih.govuga.edu. While Casein Kinase 2 (CK2) can phosphorylate PTEN S385 in vitro, studies suggest it is not the primary kinase responsible for this phosphorylation site in vivo nih.govuga.edu.

In the case of ion channels, Protein Kinase A (PKA) has been shown to directly phosphorylate the S385 residue in the Kir6.1 subunit of ATP-sensitive K+ channels in vitro ahajournals.orgahajournals.org. Mutation of this S385 residue in Kir6.1 reduces the channel's sensitivity to forskolin (B1673556), a compound that activates PKA, supporting an in vivo role for PKA in regulating this site nih.gov. Similarly, PKA phosphorylates S385 in the Kir3.1 channel subunit in vitro, and mutation of this site reduces sensitivity to both forskolin and H89, a PKA inhibitor nih.gov. PKA consensus phosphorylation sites, characterized by the sequence [R/K]-[R/K]-x-[S/T], were used to identify S385 as a potential PKA target in Kir6.1 ahajournals.orgahajournals.org.

For the transcription factor IRF3, phosphorylation of a C-terminal serine/threonine cluster, which may include S385, occurs in response to induction by IKBKE and TBK1 kinases abcam.com. HSP70 S385 is phosphorylated by ERK upon EGF signaling escholarship.org. CDK1/cyclin B complex robustly phosphorylates MST2 at S385 in vitro, and CDK1 mediates this phosphorylation in cells nih.gov. In contrast, PLK1 does not significantly phosphorylate MST2 at S385 in vitro nih.gov. Oct1 S385 mitotic phosphorylation has been reported to be mediated by PKA plos.org. ΔNp63α S385 is reported to be targeted by ATM kinase following cisplatin exposure tandfonline.com. In yeast, the stress-activated protein kinase Hog1 phosphorylates Net1 on S385 both in vitro and in vivo researchgate.net.

The following table summarizes some of the identified kinases and their corresponding protein substrates phosphorylated at S385:

Protein SubstratePutative Kinase(s) Involved in S385 Phosphorylation
PTENPlk1, (CK2 in vitro) nih.govuga.edu
Kir6.1PKA ahajournals.orgahajournals.orgnih.gov
Kir3.1PKA nih.gov
IRF3IKBKE, TBK1 (potentially) abcam.com
EBNA1Not explicitly identified in search results nii.ac.jppdbj.org
HSP70ERK escholarship.org
MST2CDK1 nih.gov
Oct1PKA plos.org
BAG3ERK1 purdue.edu
ΔNp63αATM tandfonline.com
Net1 (yeast)Hog1 researchgate.net

Potential Phosphatases Involved in Dephosphorylation of S385

The removal of phosphate (B84403) groups from phosphorylated residues, including S385, is carried out by protein phosphatases. While the search results provide less specific information about phosphatases acting directly on S385 compared to kinases, general protein dephosphorylation mechanisms and some potential candidates are mentioned.

General methods for protein dephosphorylation utilize enzymes such as lambda phosphatase and alkaline phosphatase antibodiesinc.com. Lambda phosphatase is capable of removing phosphate groups from serine, threonine, and tyrosine residues, while alkaline phosphatase acts on serine and threonine residues antibodiesinc.com.

In the context of PTEN, which itself is a dual-specificity protein and lipid phosphatase, its phosphorylation status is complex nih.gov. While PTEN has protein phosphatase activity, the specific phosphatase responsible for dephosphorylating PTEN S385 is not definitively identified as PTEN itself or another enzyme in the provided snippets.

Dephosphorylation by protein phosphatases is broadly mentioned in the context of regulating IRF3 phosphorylation, including at sites like S385 and S396 scispace.com. While not directly linked to S385, protein phosphatase 2A (PP2A) is mentioned in the context of dephosphorylating vimentin (B1176767) cardiff.ac.uk, and in yeast, PP2A is involved in the dephosphorylation of Rga1, a process promoted by Hog1 researchgate.net. This suggests PP2A could be a potential phosphatase for Hog1 substrates like Net1 S385. Studies on BAG3 identified Protein Phosphatase-1 (PP1) and Protein Phosphatase-5 (PP5) as phosphatases for other BAG3 phosphorylation sites, but their activity on S385 was not explicitly noted in the provided information nih.gov.

Identifying the specific phosphatases that reverse S385 phosphorylation on each of its diverse protein substrates remains an important area of research for fully understanding the dynamic regulation of these proteins.

Compound Names and Associated Information:

As "S-385" refers to a serine residue at position 385 within various proteins and not a single chemical compound, a table of PubChem CIDs is not applicable. The proteins discussed in relation to S385 phosphorylation include:

BAG family molecular chaperone regulator 3 (BAG3)

PTEN (Phosphatase and tensin homolog)

Kir6.1 (component of ATP-sensitive K+ channel)

IRF3 (Interferon regulatory factor 3)

EBNA1 (Epstein-Barr virus nuclear antigen 1)

HSP70 (Heat shock protein 70)

MST2 (Mammalian Ste20-like kinase 2)

Kir3.1 (component of G Protein-Coupled Inwardly-Rectifying Potassium Channel)

Oct1 (Octamer-binding protein 1)

ΔNp63α

Net1 (yeast protein)

Comparative Analysis of S385 and Homologous Phosphorylation Sites

Functional Similarities and Differences with Serine 335 (S335) in Oct1

Oct1 contains multiple phosphorylation sites, with S335 and S385 being among those studied for their impact on DNA binding and interaction with complex DNA elements. Phosphorylation at S385 in Oct1 has been shown to alter the selectivity of Oct1 for different DNA binding configurations, specifically influencing its binding to complex dimeric sites known as MORE (Mutually Repressed) sites nih.govplos.org. Unlike S335 phosphorylation, which has been reported to exclude Oct1 from mitotic chromosomes and can inhibit DNA binding, phosphorylation at S385 does not appear to block DNA binding but rather modulates its specificity plos.orgnih.gov.

Studies involving mutations at these sites highlight their distinct roles. Mutation of S385 to aspartate (S385D), mimicking constitutive phosphorylation, augmented binding to MORE sites researchgate.net. Conversely, mutation of S385 to alanine (B10760859) (S385A), preventing phosphorylation, disrupted MORE DNA binding, an effect that could be compensated by increasing the amount of Oct1 protein nih.govresearchgate.net. In contrast, alanine or lysine (B10760008) substitutions at S335 caused a significant change in the DNA-binding spectrum, strongly inhibiting MORE binding with little effect on simple octamer binding researchgate.net. The phenotype of S335 mutations was independent of protein levels, suggesting a more direct role in dimer stabilization researchgate.net. S335 is located closer to the DNA backbone than S385, and it has been proposed that electrostatic repulsion due to phosphorylation at S335 could disfavor DNA binding nih.govresearchgate.net.

Phosphorylation at both S335 and S385 in Oct1 has been observed to be enriched during M-phase of the cell cycle nih.gov. While S385 phosphorylation is cell cycle dependent and mediated by PKA, S335 phosphorylation is thought to be the primary driver for Oct1 exclusion from mitotic chromosomes plos.orgnih.gov. These findings indicate that while both sites are subject to phosphorylation and influence Oct1 function, they exert distinct regulatory effects on DNA binding affinity, selectivity, and cellular localization.

A comparison of the functional effects of phosphorylation at Oct1 S335 and S385 is summarized in the table below:

Phosphorylation SiteEffect on Simple Octamer BindingEffect on MORE Dimerization/BindingEffect on Mitotic Chromosome LocalizationMediated By
Oct1 S335Minimal effect (S335A, S335K) researchgate.netStrongly inhibited (S335A, S335K) researchgate.netExclusion from mitotic chromosomes plos.orgnih.govNek6 (in vitro), enriched in M-phase nih.gov
Oct1 S385Little change (S385K) researchgate.netAugmented (S385D), Disrupted (S385A) nih.govresearchgate.netEnriched in M-phase plos.orgnih.govPKA plos.orgnih.gov

Analogous Modifications in Related Transcription Factors (e.g., Oct4, Brn-2/N-Oct-3/Pou3f2)

The POU domain transcription factor family includes other key members such as Oct4 and Brn-2 (also known as N-Oct-3 or Pou3f2), which share homology with Oct1 in their DNA-binding domains nih.govresearchgate.net. Conserved phosphorylation target residues exist in these related proteins at positions homologous to Oct1 S335 and S385 nih.govresearchgate.net.

In Oct4, residues homologous to Oct1 S335 and S385 are conserved nih.gov. Mutations at these homologous positions in Oct4 also affect binding to complex sites nih.gov. For instance, a mutation in Oct4 homologous to Oct1 S335 was found to bind MORE sites in vitro but was not induced by stress, suggesting a role for phosphorylation at this site in stress-induced binding selectivity nih.gov. Phosphorylation is recognized as a mechanism regulating Oct4 homodimer complex formation and transcriptional activity plathlab.org. Specific phosphorylation events can abrogate the transcriptional activity of particular homodimer assemblies with minimal impact on other configurations plathlab.org. While specific sites homologous to Oct1 S385 in Oct4 and their precise functional consequences are areas of ongoing research, the conservation of these residues and the impact of their modification underscore analogous regulatory mechanisms within the POU family nih.govresearchgate.net.

Similarly, in Brn-2, a PKA-mediated phosphorylation event at a position homologous to Oct1 S385 has been identified nih.gov. This modification was found to alter the binding specificity of Brn-2 for complex dimeric sites, mirroring the effect observed for Oct1 S385 phosphorylation nih.gov. These findings collectively indicate that phosphorylation at homologous sites within the POU domain family, including those analogous to Oct1 S385, serves as a conserved mechanism to modulate DNA binding selectivity and regulate the transcriptional activity of these factors.

Evolutionary Conservation of S385-like Regulatory Mechanisms

The presence of homologous phosphorylation sites with similar functional consequences in Oct1, Oct4, and Brn-2 highlights a conserved strategy within the POU family to fine-tune DNA binding and transcriptional regulation through post-translational modification nih.gov. This evolutionary conservation suggests that the ability to modulate binding specificity, particularly to complex DNA arrangements, through phosphorylation at sites analogous to S385 provides a selective advantage, allowing these transcription factors to respond dynamically to cellular signals and maintain precise control over gene expression. The identification of conserved phosphorylation sites in transcription factors across different species and even across broader eukaryotic groups points to the fundamental importance of these modifications in regulating protein function and cellular processes nih.govsemanticscholar.orgwhoi.edu.

Compound and Protein Information

NameTypeIdentifierNotes
S-385Phosphorylation SiteN/ARefers to Serine at position 385
Oct1 (POU2F1)ProteinUniProt: P14859Octamer-binding transcription factor 1
Oct4 (POU5F1)ProteinUniProt: Q05581Octamer-binding transcription factor 4
Brn-2 (N-Oct-3/Pou3f2)ProteinUniProt: P20265POU domain, class 3, transcription factor 2

Methodological Approaches for Studying Serine 385 Phosphorylation

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Analysis

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study protein-DNA interactions. This method is particularly valuable for assessing how post-translational modifications, such as phosphorylation, affect the DNA-binding properties of a transcription factor like Oct1.

Principle and Application to Oct1 S385 Phosphorylation: EMSA is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position. To investigate the impact of S385 phosphorylation on Oct1's DNA binding, researchers compare the binding of wild-type Oct1 and its mutants to specific DNA sequences.

Research Findings: Studies have utilized EMSA to demonstrate that the phosphorylation status of Serine 385 influences Oct1's ability to bind to different DNA consensus sequences. For instance, the phosphorylation of S385 has been shown to be inducible by oxidative and genotoxic stress, which in turn allows Oct1 to bind more favorably to a specific DNA sequence known as the MORE (more palindromic octamer-related element). researchgate.net

In a typical experiment, nuclear extracts containing either wild-type Oct1, a non-phosphorylatable mutant (S385A, where serine is replaced by alanine), or a phosphomimetic mutant (S385D, where serine is replaced by aspartic acid to mimic the negative charge of a phosphate (B84403) group) are incubated with a radiolabeled DNA probe containing the MORE sequence. nih.gov The resulting protein-DNA complexes are then resolved by EMSA.

Key Observations from EMSA Studies:

An alanine (B10760859) substitution at position 385 (S385A) has been observed to have little effect on MORE binding, suggesting that other modifications might also play a role. nih.gov

The phosphomimetic S385D mutation has been shown to have a detrimental effect on the monomeric binding of Oct1 to the MORE sequence. nih.gov

These EMSA-based findings are crucial in elucidating the direct functional consequence of S385 phosphorylation on the DNA-binding activity of Oct1, revealing a sophisticated mechanism of gene regulation in response to cellular stress. researchgate.netnih.gov

Table 1: Summary of Oct1 Mutants and their Expected EMSA Outcomes with a MORE DNA Probe

Oct1 Variant Description Expected EMSA Result with MORE Probe Reference
Wild-Type Oct1 Endogenous or retrovirally expressed standard protein. Inducible binding upon cellular stress (e.g., IR treatment), forming monomeric and dimeric complexes. nih.gov
S385A Mutant Non-phosphorylatable mutant (Serine to Alanine). Little to no change in binding compared to wild-type, suggesting potential for other regulatory modifications. nih.gov
S385D Mutant Phosphomimetic mutant (Serine to Aspartic Acid). Deleterious effect on monomeric binding. nih.gov
S385K Mutant Charge-reversal mutant (Serine to Lysine). Used as a control to assess the effect of charge at this position. nih.gov

Use of Oct1-Deficient Immortalized Murine Embryonic Fibroblasts (MEFs)

To accurately study the function of a specific protein and its modifications, it is essential to work in a cellular context where the endogenous protein does not interfere with the analysis of exogenously introduced variants. Oct1-deficient immortalized Murine Embryonic Fibroblasts (MEFs) provide an ideal model system for this purpose.

These cells have been genetically engineered to lack the Pou2f1 gene, which encodes the Oct1 protein. nih.gov This "clean slate" background allows for the reintroduction of wild-type or mutant versions of Oct1, ensuring that any observed effects on DNA binding or gene expression are directly attributable to the specific form of Oct1 being expressed.

The use of Oct1-deficient MEFs is a cornerstone for the interpretation of data from techniques like EMSA and subsequent functional assays, as it eliminates the confounding variable of the endogenous protein's activity. nih.gov

Retroviral Infection for Expression of Mutant Proteins

Once an Oct1-deficient MEF cell line is established, a robust method is required to reintroduce the desired Oct1 variants. Retroviral infection is a highly effective technique for the stable expression of proteins in mammalian cells.

Methodology: In this approach, retroviruses are engineered to carry the coding sequence for human wild-type Oct1 or its various mutants (e.g., S385A, S385D, S385K). nih.gov These viral vectors are then used to infect the Oct1-deficient MEFs. The retroviral machinery integrates the Oct1 gene into the host cell's genome, leading to sustained expression of the protein.

This method ensures that a homogenous population of cells is generated, each expressing the specific Oct1 variant under investigation. The expression levels of the different mutant proteins can be verified by Western blotting to ensure they are comparable, which is crucial for the accurate interpretation of subsequent experiments. nih.gov The combination of Oct1-deficient MEFs and retroviral expression provides a powerful platform to dissect the specific role of Serine 385 phosphorylation in a controlled cellular environment. nih.gov

Advanced Techniques for Phosphorylation Site Identification and Quantification

While the methods described above are excellent for studying the functional consequences of phosphorylation at a known site, advanced proteomics techniques, primarily based on mass spectrometry (MS), are essential for the initial identification and subsequent quantification of phosphorylation events.

Identification of Phosphorylation Sites: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying post-translational modifications. nih.gov In a typical phosphoproteomics workflow, proteins from cell lysates are digested into peptides using an enzyme like trypsin. The resulting peptide mixture is complex, so phosphopeptides are often enriched using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. nih.gov

The enriched phosphopeptides are then separated by liquid chromatography and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the masses of the fragments (MS/MS scan). The fragmentation pattern provides sequence information and, crucially, allows for the precise localization of the phosphate group on a specific serine, threonine, or tyrosine residue.

Quantification of Phosphorylation: Determining the extent of phosphorylation at a specific site like Oct1 S385 under different cellular conditions is critical for understanding its regulatory role. Several quantitative mass spectrometry strategies can be employed:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves growing two cell populations in media containing either "light" or "heavy" isotopic forms of essential amino acids. After treating one population with a stimulus of interest, the cell lysates are mixed, and the relative abundance of phosphorylated and non-phosphorylated peptides is determined by the ratio of their "heavy" to "light" signals in the mass spectrometer.

Label-Free Quantification: This approach compares the signal intensities of peptides across different LC-MS/MS runs. The peak area or spectral counts for the phosphopeptide corresponding to Oct1 S385 can be compared between control and treated samples to determine the relative change in phosphorylation. nih.gov

Selected Reaction Monitoring (SRM): SRM is a targeted mass spectrometry approach that offers high sensitivity and specificity for quantifying specific peptides. Once the phosphopeptide containing S385 is identified, an SRM assay can be developed to specifically monitor and quantify this peptide in complex biological samples. nih.gov

These advanced techniques provide a powerful and unbiased means to identify novel phosphorylation sites and to quantify the dynamics of phosphorylation at sites like Oct1 Serine 385 in response to various cellular signals, offering deep insights into the molecular mechanisms of signal transduction.

Table 2: Advanced Techniques for Phosphorylation Analysis

Technique Purpose Principle Application to Oct1 S385
LC-MS/MS Identification Separation and fragmentation of peptides to determine amino acid sequence and modification site. Unambiguously confirm that Serine 385 is a site of phosphorylation on Oct1.
Phosphopeptide Enrichment (IMAC/TiO2) Sample Preparation Selective isolation of phosphopeptides from a complex mixture to increase detection sensitivity. Enrich for the S385-containing phosphopeptide prior to MS analysis.
SILAC Quantification Metabolic labeling with stable isotopes to allow for direct comparison of peptide abundance between two samples in a single MS run. Quantify the change in Oct1 S385 phosphorylation in response to a stimulus (e.g., DNA damage).
Label-Free Quantification Quantification Comparison of peptide signal intensities or spectral counts across multiple MS runs. Determine the relative abundance of phosphorylated S385 under different conditions.
Selected Reaction Monitoring (SRM) Targeted Quantification Highly sensitive and specific monitoring of pre-selected peptide fragment ions. Develop a specific assay for the absolute or relative quantification of Oct1 S385 phosphorylation.

Broader Biological Implications and Future Research Directions

Role of S385 Phosphorylation in Cellular Adaptation to Stress

Phosphorylation events are central to cellular adaptation mechanisms, allowing cells to respond to various environmental stimuli and maintain homeostasis numberanalytics.comhubrecht.eu. S385 phosphorylation has been implicated in stress responses in several contexts. For instance, phosphorylation of Net1 at S385 by the Hog1 kinase is required for osmoadaptation in yeast, affecting cell cycle progression during osmotic stress researchgate.netresearchgate.net. This highlights a direct link between S385 phosphorylation and the cellular machinery that manages stress-induced challenges. Similarly, phosphorylation of small heat shock proteins (sHSPs) at specific serine residues, including potentially S385 in some isoforms or related proteins, is known to modulate their chaperone activity and promote the disaggregation of protein aggregates under stress conditions, thereby protecting cells from damage mdpi.com. Further research is needed to systematically identify all proteins undergoing S385 phosphorylation in response to different types of stress (e.g., oxidative stress, heat shock, nutrient deprivation) and to dissect the precise molecular mechanisms by which this modification contributes to adaptive outcomes. Understanding how S385 phosphorylation integrates with other stress signaling pathways will provide a more complete picture of cellular resilience.

Potential Linkages to Transcriptional Reprogramming

Cellular adaptation to stress often involves significant transcriptional reprogramming, altering gene expression profiles to promote survival and repair nih.govbiorxiv.orgbiologists.com. While direct evidence specifically linking S385 phosphorylation of a protein to global transcriptional reprogramming is still an active area of research, several lines of inquiry suggest potential connections. Proteins that are phosphorylated at S385, such as PTEN, are involved in signaling pathways (like the PI3K/AKT/mTOR pathway) that are known to influence gene expression nih.govbiorxiv.orguga.edu. Changes in the activity or localization of such proteins due to S385 phosphorylation could indirectly impact the activity of transcription factors or the accessibility of chromatin, leading to altered gene expression. Furthermore, some proteins with reported S385 phosphorylation, like Net1 in yeast, are involved in regulating nuclear processes, including those that could impinge on transcriptional control researchgate.netresearchgate.net. Future studies should investigate whether S385 phosphorylation directly or indirectly affects the function of transcription factors, chromatin modifiers, or components of the transcriptional machinery, thereby contributing to the observed transcriptional changes during cellular adaptation or other biological processes. Techniques such as phosphoproteomics combined with transcriptomics could help identify such linkages.

Unexplored Regulatory Contexts for S385 Phosphorylation

The regulatory landscape of S385 phosphorylation is likely more extensive than currently understood. While kinases like PKA, Hog1, Plk1, and group-I PAK kinases have been shown to phosphorylate S385 on specific protein substrates researchgate.netresearchgate.netnih.govbiorxiv.orguga.edunih.govahajournals.orgmq.edu.au, other kinases may also target this site on these or different proteins. Additionally, the role of phosphatases in reversing S385 phosphorylation and the dynamic interplay between kinases and phosphatases in regulating the phosphorylation status of S385 remain to be fully explored for many proteins. The cellular localization of proteins and the presence of scaffolding or adaptor proteins can also influence the accessibility of S385 to kinases and phosphatases, adding layers of regulatory complexity. Furthermore, the potential for crosstalk between S385 phosphorylation and other post-translational modifications on the same protein or interacting partners represents a significant area for future investigation. Uncovering these unexplored regulatory contexts will be crucial for a comprehensive understanding of the biological roles of S385 phosphorylation.

Development of Novel Tools for S385 Phosphorylation Studies

Advancing the understanding of S385 phosphorylation necessitates the development and application of novel research tools. While mass spectrometry-based phosphoproteomics has revolutionized the identification of phosphorylation sites, including S385, there is a continuous need for more sensitive and quantitative methods to measure the stoichiometry and dynamics of S385 phosphorylation in different cellular states and compartments molbiolcell.orgmdpi.com. The generation of highly specific antibodies that recognize proteins only when phosphorylated at S385 would be invaluable for techniques such as Western blotting, immunohistochemistry, and immunoprecipitation, allowing for the study of S385 phosphorylation levels and localization in various biological contexts. Genetically encoded FRET-based sensors or optogenetic tools designed to detect or manipulate S385 phosphorylation in living cells would enable real-time monitoring and perturbation of this modification, providing insights into its kinetics and functional consequences. Furthermore, the development of sophisticated computational tools for predicting kinases and phosphatases that act on S385, as well as the downstream effects of this phosphorylation event, will aid in guiding experimental design and interpreting complex datasets mdpi.com.

Q & A

Q. What is the role of IAEA S-385 in experimental design for radionuclide activity analysis?

  • Answer : IAEA this compound is a certified reference material (sea sediment) used to calibrate gamma spectrometry systems and validate radionuclide measurements. Researchers employ the comparative method: sample counts are compared to this compound’s known activity concentrations (e.g., ⁴⁰K, ²²⁶Ra, ²³²Th). This ensures accuracy by normalizing detector efficiency and reducing systematic errors. For example, the formula for specific activity (A) is: A=NPγMεγtA = \frac{N}{P_\gamma \cdot M \cdot \varepsilon_\gamma \cdot t}

    where NN = net count, PγP_\gamma = gamma emission probability, MM = sample mass, εγ\varepsilon_\gamma = detector efficiency, and tt = counting time .

Q. How should this compound be integrated into quality assurance protocols for environmental radiation studies?

  • Answer : this compound serves as a control sample in batch analyses. Researchers must:
    • Calibrate instruments : Use this compound to establish baseline detector responses.
    • Validate precision : Replicate measurements across multiple runs to assess intra-lab variability.
    • Cross-check with secondary standards (e.g., IAEA-447 for moss matrix) to identify matrix-specific interference .

Advanced Research Questions

Q. How can researchers resolve contradictions between sample data and this compound reference values in gamma spectrometry?

  • Answer : Discrepancies often arise from:
    • Matrix effects : Differences in sample composition (e.g., organic vs. sediment matrices) affecting self-absorption. Mitigate by using matrix-matched standards or applying correction algorithms.
    • Detector drift : Recalibrate using this compound at regular intervals.
    • Statistical outliers : Apply robust statistical tests (e.g., Grubbs’ test) to identify and exclude anomalous data points. For systematic errors, use empirical contradiction analysis to iteratively refine hypotheses and validate via independent methods (e.g., alpha spectrometry) .

Q. What methodologies ensure reproducibility when replicating studies using this compound across laboratories?

  • Answer : Key steps include:
    • Standardized protocols : Document detector settings, counting geometry, and sample preparation (e.g., drying, homogenization).
    • Uncertainty quantification : Report combined uncertainties (e.g., counting statistics, efficiency calibration) using ISO/IEC Guide 98-3.
    • Inter-laboratory comparisons : Participate in proficiency testing programs (e.g., IAEA’s ALMERA network) to benchmark results against global datasets .

Q. How can this compound be applied in longitudinal studies assessing radionuclide migration in marine ecosystems?

  • Answer :
    • Baseline establishment : Use this compound to define natural background levels of ²¹⁰Pb and ¹³⁷Cs in sediments.
    • Temporal tracking : Pair this compound with time-series sampling, applying spatial-statistical models (e.g., kriging) to map contamination trends.
    • Data integration : Combine gamma spectrometry results with oceanographic data (e.g., tidal patterns) to model adsorption-desorption kinetics .

Methodological Challenges and Solutions

Q. What are the limitations of this compound in non-sediment matrices, and how can they be addressed?

  • Answer : this compound’s sediment matrix may not match samples like water or biota. Solutions:
    • Matrix simulation : Spiked samples with known activity to mimic target matrices.
    • Efficiency transfer software : Use tools like ANGLE or LABSOCS to adjust for density and composition differences.
    • Validation via intercomparison : Cross-validate with labs using matrix-specific standards (e.g., IAEA-443 for seawater) .

Q. How can intelligent data analysis (IDA) improve reliability when using this compound in low-activity samples?

  • Answer : For near-detection-limit
    • Bayesian inference : Incorporate prior knowledge (e.g., this compound’s uncertainty range) to refine posterior activity estimates.
    • Machine learning : Train classifiers to distinguish true peaks from background noise using historical this compound datasets.
    • Constructive falsification : Test hypotheses against multiple empirical contradictions (e.g., varying counting times) to confirm robustness .

Data Presentation and Reporting

Q. Example Table: Activity Concentration Validation Using this compound

RadionuclideThis compound Certified Value (Bq/kg)Measured Value (Bq/kg)Relative Difference (%)
⁴⁰K500 ± 30492 ± 28-1.6
²²⁶Ra300 ± 20310 ± 22+3.3
²³²Th200 ± 15195 ± 16-2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.